molecular formula C20H20N4O2 B14933672 1-(2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

1-(2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

Cat. No.: B14933672
M. Wt: 348.4 g/mol
InChI Key: BUBNGDJVWDQNDO-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and biological research. This compound features an indazole ring, a pyrrolidine ring, and a carboxamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indazole ring, the construction of the pyrrolidine ring, and the coupling of these two moieties through appropriate linkers.

    Formation of Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds under acidic or basic conditions.

    Construction of Pyrrolidine Ring: The pyrrolidine ring is often constructed via cyclization of amino acids or their derivatives, using reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.

    Coupling Reactions: The final step involves coupling the indazole and pyrrolidine rings through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-2-carboxamide
  • 1-(1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-4-carboxamide
  • 1-(1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxylic acid

Uniqueness

1-(1H-indazol-3-yl)-5-

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N4O2/c25-18-12-15(20(26)21-11-10-14-6-2-1-3-7-14)13-24(18)19-16-8-4-5-9-17(16)22-23-19/h1-9,15H,10-13H2,(H,21,26)(H,22,23)

InChI Key

BUBNGDJVWDQNDO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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